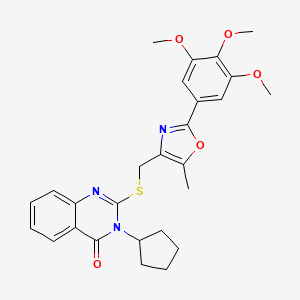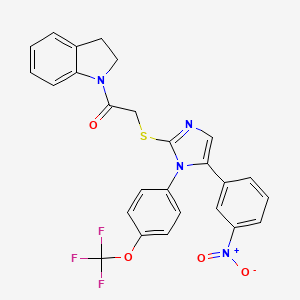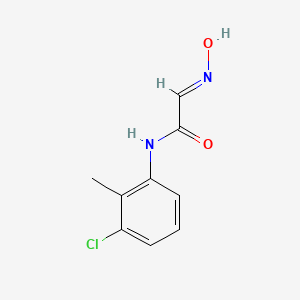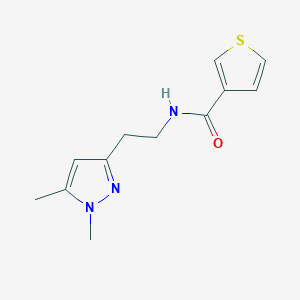
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . Another method involves reacting 4-aminoantipyrine with a suitable aldehyde or ketone to produce different Schiff base derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray diffraction . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .Chemical Reactions Analysis
The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group . This is similar to the results of substituted benzyl group on pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the density of a similar compound is reported to be 1.40±0.1 g/cm3 .Applications De Recherche Scientifique
Chemical Synthesis and Mechanistic Insights
- The study on the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea revealed a complex mechanism involving ANRORC rearrangement, highlighting the intricate pathways involved in synthesizing novel pyrazolo-triazine derivatives (Ledenyova et al., 2018).
- Research into the synthesis and crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide contributed to the understanding of molecular interactions and structural properties of thiophene-pyrazole carboxamides, paving the way for further exploration of their potential applications (Prabhuswamy et al., 2016).
Antidepressant Potential
- A notable study on the antidepressant potential of thiophene bearing pyrazoline carboxamides demonstrated significant effects in behavioral models, suggesting these compounds as promising candidates for the development of new antidepressant drugs (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
- The antimicrobial properties of thiophenyl pyrazoles and isoxazoles were investigated, showing potential antibacterial and antifungal activities. This highlights the applicability of such compounds in developing new antimicrobial agents (Sowmya et al., 2018).
Synthesis and Application in Cancer Research
- Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines, indicating their potential as potent cytotoxins and highlighting the therapeutic applications of such compounds in cancer treatment (Deady et al., 2003).
Advances in Heterocyclic Chemistry
- Research into the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches provided insights into structural features and nonlinear optical properties. This study contributes to the development of materials with potential applications in optoelectronics and photonics (Kanwal et al., 2022).
Mécanisme D'action
While the exact mechanism of action for “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide” is not specified in the search results, pyrazole-containing compounds exhibit various biological activities, high selectivities, and low toxicities . They have received attention for the development of new pesticides in recent years .
Propriétés
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-7-11(14-15(9)2)3-5-13-12(16)10-4-6-17-8-10/h4,6-8H,3,5H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKHSASUSIAJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


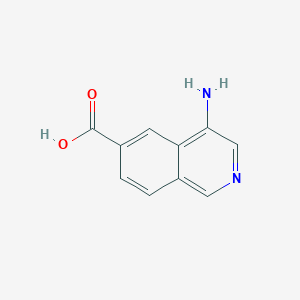

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2746259.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2746260.png)
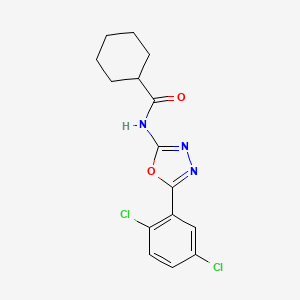
![3-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2746264.png)
![Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2746266.png)
![3-((4-(4-methoxyphenyl)-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746269.png)
